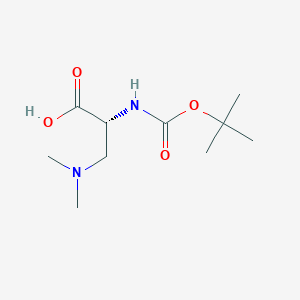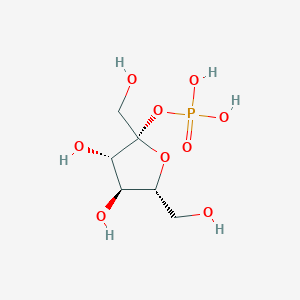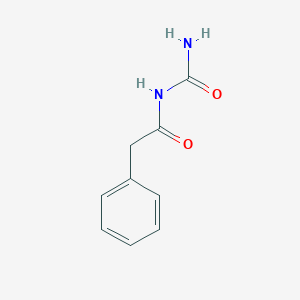![molecular formula C34H51NO B010395 Benzamide, N-[(3beta)-cholest-5-en-3-yl]- CAS No. 19595-23-4](/img/structure/B10395.png)
Benzamide, N-[(3beta)-cholest-5-en-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is in drug delivery systems. The compound has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties.
Wirkmechanismus
The mechanism of action of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and receptors involved in cell growth and proliferation. This activity makes it a potential candidate for the development of anticancer drugs.
Biochemische Und Physiologische Effekte
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been shown to have various biochemical and physiological effects. It has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its ability to improve the solubility and stability of drugs. This makes it easier to study the effects of drugs on various diseases. Additionally, it has been shown to have various biological activities, making it a potential candidate for the development of new drugs.
However, one of the limitations of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its high cost of synthesis. Additionally, its mechanism of action is not fully understood, making it difficult to study its effects on various diseases.
Zukünftige Richtungen
There are several future directions for the study of Benzamide, N-[(3beta)-cholest-5-en-3-yl]-. One of the significant areas of research is in the development of new drug delivery systems. Additionally, it has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. Therefore, further studies are needed to understand its mechanism of action and its effects on various diseases.
Conclusion
In conclusion, Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas. Its ability to improve the solubility and stability of drugs makes it a potential candidate for the development of new drugs. Additionally, it has been shown to have various biological activities, including anticancer and anti-inflammatory properties. Further studies are needed to understand its mechanism of action and its effects on various diseases.
Synthesemethoden
The synthesis of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- involves the reaction of cholesteryl chloroformate with benzamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound as a white solid with a melting point of 150-152°C.
Eigenschaften
CAS-Nummer |
19595-23-4 |
|---|---|
Produktname |
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- |
Molekularformel |
C34H51NO |
Molekulargewicht |
489.8 g/mol |
IUPAC-Name |
N-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]benzamide |
InChI |
InChI=1S/C34H51NO/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(35-32(36)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3,(H,35,36)/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
InChI-Schlüssel |
SIRXRNBKOSZLRS-LLHZKFLPSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC(=O)C5=CC=CC=C5)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C |
Synonyme |
N-(Cholest-5-en-3β-yl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



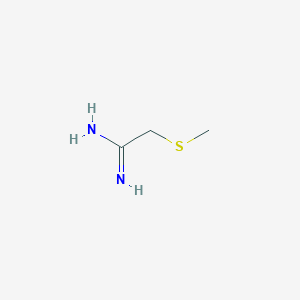
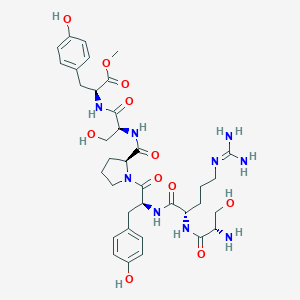
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
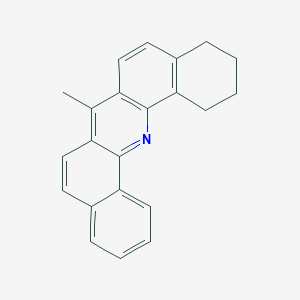
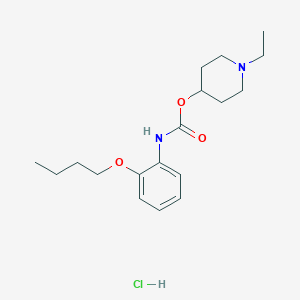
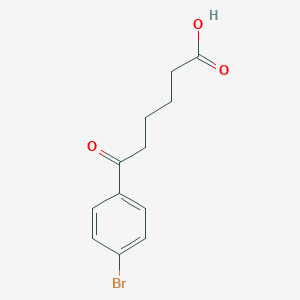
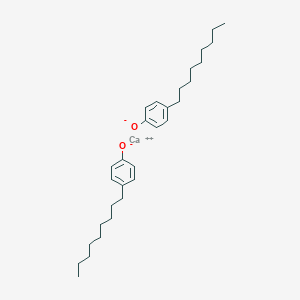
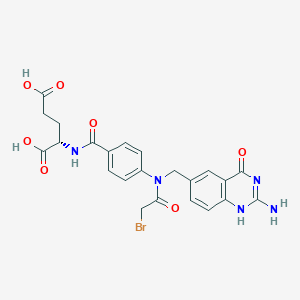
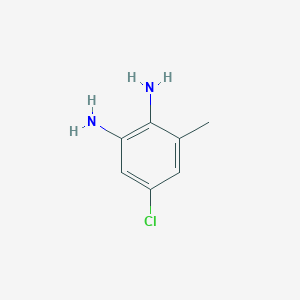

![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
